![molecular formula C18H13N3OS2 B2687659 1-Phenyl-2-(5-phenyl-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-ethanone CAS No. 690961-61-6](/img/structure/B2687659.png)

1-Phenyl-2-(5-phenyl-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

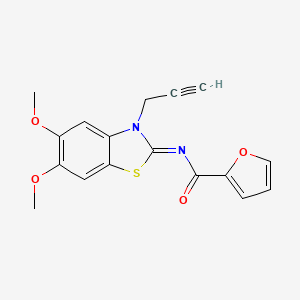

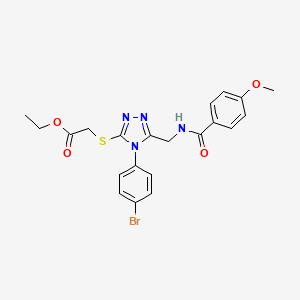

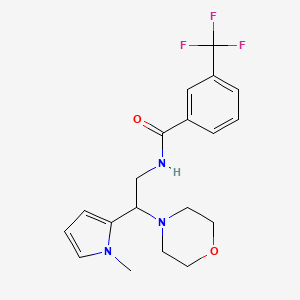

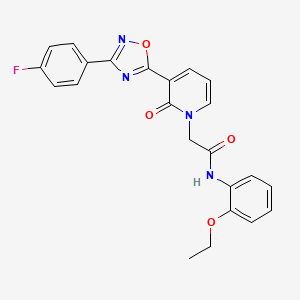

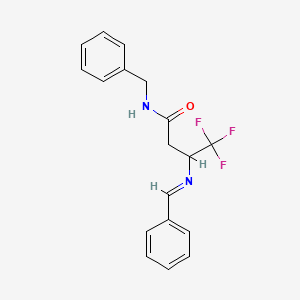

“1-Phenyl-2-(5-phenyl-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-ethanone” is a chemical compound with the molecular formula C18H13N3OS2. It has an average mass of 351.445 Da and a monoisotopic mass of 351.049988 Da .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization to enable an intramolecular ring closure .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the IR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications

Synthesis and Antiviral Activity

The compound has been utilized in the synthesis of heterocyclic compounds showing promise in antiviral applications. For instance, derivatives obtained through reactions involving phenyl isothiocyanate have been evaluated for their cytotoxicity and antiviral activities, particularly against HSV1 and HAV-MBB, showcasing the potential of this chemical scaffold in developing antiviral agents (Attaby et al., 2006).

Antituberculosis and Cytotoxicity Studies

Related chemical structures, specifically 3-heteroarylthioquinoline derivatives, have been synthesized and screened for their activity against Mycobacterium tuberculosis. Some derivatives exhibited potent activity, highlighting the compound's relevance in tuberculosis research while showing minimal cytotoxic effects (Chitra et al., 2011).

Heterocyclic Compound Synthesis

The versatility of the compound is further demonstrated in the synthesis of α-heterocyclicthioacetophenone derivatives. These synthesized compounds confirm the compound’s utility as a precursor for various heterocyclic structures, which could have implications in diverse areas of chemical research (Li Xue, 2003).

Microwave-mediated Synthesis of Heterocycles

Efficient microwave-mediated synthesis methods using related chemical scaffolds have been developed for constructing novel heterocycles, showcasing the compound's potential in facilitating rapid and efficient heterocyclic synthesis (Darweesh et al., 2016).

Catalyst for Synthesis of Pyrazol-5-ols

The compound's derivatives have been used as catalysts in synthesizing bis(pyrazol-5-ols), offering a green and efficient method for producing these compounds, which have potential applications in pharmaceuticals (Karimi-Jaberi et al., 2012).

Mechanism of Action

Target of Action

It is known that similar 1,2,4-triazole derivatives have shown inhibitory activity against enzymes like α-amylase and α-glucosidase , which play a vital role in the metabolism of carbohydrates .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Similar 1,2,4-triazole derivatives have been reported to inhibit α-amylase and α-glucosidase enzymes , which are involved in the breakdown of complex polysaccharides into glucose .

Pharmacokinetics

It’s known that the presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising antidiabetic activity by inhibiting α-amylase and α-glucosidase .

Action Environment

It’s known that the introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances the antifungal activity of similar triazole analogues .

properties

IUPAC Name |

1-phenyl-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS2/c22-16(14-9-5-2-6-10-14)12-24-18-20-19-17-21(18)15(11-23-17)13-7-3-1-4-8-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQMWHPHAZDNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2687577.png)

![(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B2687578.png)

![ethyl 2,4-dimethyl-5-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2687581.png)

![1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2687584.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2687590.png)

![1-(3-(diethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2687592.png)

![4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2687594.png)

![4-fluoro-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2687595.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfanylbenzamide](/img/structure/B2687597.png)